Tryptophyltyrosine

Description

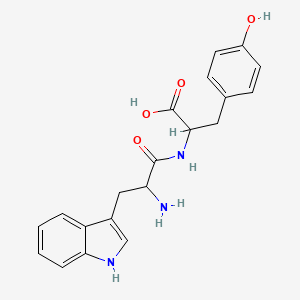

Structure

3D Structure

Properties

Molecular Formula |

C20H21N3O4 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27) |

InChI Key |

TYYLDKGBCJGJGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Fates of Tryptophyltyrosine

Enzymatic Pathways in Tryptophyltyrosine Synthesis

The formation of this compound is primarily understood through the general mechanisms of dipeptide biosynthesis, as specific enzymes solely dedicated to its synthesis are not prominently documented. The synthesis is largely considered a result of the breakdown of larger polypeptides. However, certain enzymatic processes provide a basis for its potential formation.

Precursor Substrate Utilization

The fundamental building blocks for the synthesis of this compound are the amino acids L-tryptophan and L-tyrosine. These precursor substrates are utilized by enzymes that catalyze the formation of a peptide bond between them. In most biological systems, these amino acids are readily available from dietary protein digestion or de novo synthesis.

| Precursor Substrate | Chemical Formula | Molar Mass ( g/mol ) |

| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 |

Enzyme Characterization and Catalytic Mechanisms

While direct synthesis is not the primary route, enzymes such as L-amino acid α-ligases (Lals) and non-ribosomal peptide synthetases (NRPSs) are known to synthesize various dipeptides from unprotected L-amino acids. oup.comwikipedia.org These enzymes could potentially synthesize this compound. Lals catalyze dipeptide formation coupled with the hydrolysis of adenosine (B11128) 5'-triphosphate (ATP). oup.com NRPSs are large, modular enzymes that can assemble peptides in an assembly-line fashion, independent of messenger RNA. wikipedia.orgnih.govnih.govbiorxiv.org The synthesis involves the activation of the amino acids and their subsequent condensation to form a peptide bond. nih.govbiorxiv.org

Another potential, albeit less direct, pathway involves the reverse reaction of peptidases under specific conditions, such as high concentrations of amino acid substrates and low water activity, though this is less common in physiological settings. researchgate.netnih.gov

Degradation Pathways and Metabolite Formation

The breakdown of this compound is a crucial aspect of its metabolic fate, primarily occurring through the action of peptidases.

Peptidolytic Cleavage Mechanisms

This compound is hydrolyzed into its constituent amino acids, L-tryptophan and L-tyrosine, by peptidases. wikipedia.orgassaygenie.com These enzymes, also known as proteases, catalyze the cleavage of the peptide bond through the addition of a water molecule. assaygenie.comebi.ac.uk Dipeptidases, a subclass of peptidases, are specifically responsible for the hydrolysis of dipeptides. wikipedia.org The process of proteolytic cleavage is a fundamental biological reaction for protein and peptide breakdown.

| Enzyme Class | Function |

| Peptidases (Proteases) | Catalyze the hydrolysis of peptide bonds. assaygenie.comebi.ac.uk |

| Dipeptidases | A subclass of peptidases that specifically cleave dipeptides. wikipedia.org |

Downstream Metabolic Derivatives

Upon cleavage, the resulting L-tryptophan and L-tyrosine enter their respective metabolic pathways. L-tryptophan serves as a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the neurohormone melatonin. wikipedia.org It can also be metabolized through the kynurenine (B1673888) pathway. L-tyrosine is a precursor for the synthesis of catecholamines, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine, as well as thyroid hormones and melanin. Both amino acids can also be used as building blocks for new protein synthesis or be catabolized for energy. wikipedia.orgroyalsocietypublishing.org

Regulation of this compound Metabolism

The metabolism of this compound is intrinsically linked to the broader regulation of dipeptide and amino acid metabolism. The transport of dipeptides into cells is a regulated process, often influenced by the concentration of amino acids in the cellular environment. nih.gov For instance, studies in Saccharomyces cerevisiae have shown that low concentrations of certain amino acids, including tryptophan, can induce the transport of dipeptides. nih.gov This suggests a feedback mechanism where the availability of free amino acids can modulate the uptake and subsequent metabolism of dipeptides like this compound. The activity of peptidases involved in its degradation is also subject to cellular regulation, ensuring that the levels of free amino acids are maintained within a physiological range.

Transcriptional and Post-Translational Regulation of Enzymes

The biosynthesis of this compound, presumed to be mediated by Non-Ribosomal Peptide Synthetases (NRPSs), is tightly regulated at both the transcriptional and post-translational levels to control the production of the dipeptide.

Transcriptional Regulation:

The genes encoding NRPSs are typically organized in biosynthetic gene clusters. The expression of these clusters is often controlled by specific transcriptional regulators that can be influenced by various environmental and cellular signals. For instance, the expression of aminoacyl-tRNA synthetase genes, which are crucial for providing the building blocks for peptide synthesis, is known to be regulated by feedback mechanisms involving the tRNA itself. nih.govcdnsciencepub.comembopress.org In bacteria like Bacillus subtilis, the expression of many aminoacyl-tRNA synthetase genes is controlled by a tRNA-mediated antitermination mechanism. cdnsciencepub.com While this relates to the precursor supply, similar intricate regulatory networks are expected for the NRPS genes themselves, often involving pathway-specific regulators that respond to nutrient availability or cellular stress.

| Regulatory Element | Description | Organism Example |

| Promoters | DNA sequences that initiate transcription of the NRPS gene cluster. | Escherichia coli, Bacillus subtilis nih.govresearchgate.net |

| Transcription Factors | Proteins that bind to specific DNA sequences to control the rate of transcription. | General mechanism in prokaryotes and eukaryotes. |

| tRNA-mediated antitermination | A mechanism where the availability of charged tRNA molecules influences the continuation of transcription of aminoacyl-tRNA synthetase genes. | Bacillus subtilis cdnsciencepub.com |

Post-Translational Regulation:

A critical step in the activation of NRPS enzymes is post-translational modification. The Peptidyl Carrier Protein (PCP) domains within the NRPS modules must be converted from their inactive apo-form to the active holo-form. nih.gov This conversion is catalyzed by a specific phosphopantetheinyl transferase (PPTase). oup.comnih.gov The PPTase transfers the 4'-phosphopantetheine (B1211885) moiety from coenzyme A to a conserved serine residue on the PCP domain. nih.gov This modification provides the flexible arm to which the activated amino acids are tethered and transported between the catalytic domains of the NRPS. Without this post-translational modification, the NRPS remains inactive, and the synthesis of the dipeptide cannot proceed.

Other post-translational modifications, such as phosphorylation, can also play a role in regulating the activity of enzymes involved in precursor biosynthesis, like the aromatic amino acid hydroxylases. researchgate.net

| Modification | Enzyme | Function |

| Phosphopantetheinylation | Phosphopantetheinyl transferase (PPTase) | Activation of the Peptidyl Carrier Protein (PCP) domain of the NRPS. nih.govoup.com |

| Phosphorylation | Kinases/Phosphatases | Can modulate the activity of enzymes in the precursor amino acid biosynthetic pathways. researchgate.net |

Metabolic Flux Analysis in this compound Pathways

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. While no studies have been found that specifically apply MFA to the biosynthesis of this compound, the methodology is highly relevant for understanding and optimizing its production. MFA can provide critical insights into the metabolic state of the cell and identify potential bottlenecks in the biosynthetic pathway.

The core principle of MFA is to construct a stoichiometric model of the relevant metabolic network and then use experimental data, such as substrate uptake rates, product secretion rates, and the distribution of isotopic labels in metabolites, to calculate the intracellular fluxes.

For the study of this compound biosynthesis, MFA would focus on the central carbon metabolism and the pathways leading to the synthesis of the precursor amino acids, L-tryptophan and L-tyrosine. royalsocietypublishing.orgfrontiersin.orgmdpi.comfrontiersin.org The biosynthesis of these aromatic amino acids originates from the precursors erythrose 4-phosphate and phosphoenolpyruvate. wikipedia.org

A typical MFA study for this compound would involve:

Isotopic Labeling: Feeding the producing organism a substrate labeled with a stable isotope, such as ¹³C-glucose.

Metabolite Analysis: Measuring the incorporation of the isotopic label into the intracellular pools of tryptophan, tyrosine, and the final product, this compound, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).

Flux Calculation: Using the labeling patterns and a metabolic model to calculate the fluxes through the key pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the shikimate pathway, which provides the chorismate precursor for both tryptophan and tyrosine. wikipedia.org

This analysis can reveal how carbon is partitioned between the tryptophan and tyrosine biosynthetic branches and can identify rate-limiting steps. For example, MFA has been used to study the metabolic effects of using dipeptides like glycyl-L-tyrosine in cell cultures, demonstrating the utility of this approach in understanding dipeptide metabolism. researchgate.net

| Parameter Measured in MFA | Relevance to this compound Biosynthesis |

| Substrate Uptake Rate | Determines the overall carbon input into the metabolic network. |

| Precursor (Trp, Tyr) Synthesis Flux | Quantifies the rate at which the building blocks for this compound are produced. |

| Flux through Competing Pathways | Reveals how much of the precursor metabolites are diverted to other metabolic fates. |

| Cofactor (ATP, NADPH) Regeneration Rates | Ensures that the energy and reducing power requirements for amino acid and dipeptide synthesis are met. |

By understanding the metabolic fluxes, targeted genetic engineering strategies can be designed to enhance the production of this compound. This could involve overexpressing genes for rate-limiting enzymes or downregulating genes in competing pathways to redirect metabolic flux towards the desired product.

Biological Roles and Mechanistic Investigations of Tryptophyltyrosine

Role in Gastrointestinal Secretion Regulation

Tryptophyltyrosine has emerged as a significant modulator of gastrointestinal hormone secretion, particularly influencing the release of incretins which are vital for metabolic regulation. nih.govnih.gov The digestive system's functions are controlled through a complex interplay of neural and hormonal responses, with dietary components often acting as key stimuli. lumenlearning.comnih.gov

Dietary peptides are known to be potent stimulators of Glucagon-Like Peptide-1 (GLP-1) secretion from intestinal L-cells. nih.govwikipedia.org GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion in a glucose-dependent manner, playing a crucial role in blood sugar control. wikipedia.orgdovepress.com

A comprehensive analysis using a dipeptide library and murine enteroendocrine GLUTag cells was conducted to identify specific peptides that stimulate GLP-1 release. nih.gov In this study, cells were exposed to 339 different dipeptides, and the subsequent release of GLP-1 into the supernatant was measured. nih.gov The findings identified this compound (Trp-Tyr) as a dipeptide structure that potently stimulates GLP-1 secretion in this model. nih.gov

Table 1: Research Findings on this compound and GLP-1 Secretion

| Research Model | Compound Investigated | Key Finding | Reference |

| Murine enteroendocrine GLUTag cells | This compound (Trp-Tyr) | Identified as a potent stimulator of GLP-1 secretion from a library of 339 dipeptides. | nih.gov |

The same study that identified this compound's effect on GLP-1 secretion also aimed to clarify the underlying structure-activity relationships. nih.gov Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity, guiding the design of more effective compounds. studysmarter.co.ukscienceforecastoa.com By analyzing the effects of a large library of dipeptides, the research highlighted the specific importance of the combination and arrangement of tryptophan and tyrosine for the potent stimulation of GLP-1 secretion. nih.gov This suggests that the unique structural properties of this compound are crucial for its interaction with the cellular sensing mechanisms of enteroendocrine cells that trigger hormone release. nih.gov

Stimulation of Enteroendocrine Hormone Release (e.g., Glucagon-Like Peptide-1 (GLP-1)) in Murine Models

Involvement in Neurobiological Processes

Beyond its gastrointestinal roles, this compound has been implicated in neurobiological functions, including the modulation of brain chemistry and cognitive performance in research models.

Research has shown that peptides containing this compound (Trp-Tyr) can influence brain chemistry. nih.gov One study found that Trp-Tyr-containing peptides derived from whey protein could directly inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that breaks down key neurotransmitters. nih.gov This inhibition led to increased levels of the catecholamine dopamine (B1211576) in brain tissue. nih.gov

In a related study, administration of the isomeric dipeptide, Tyrosyl-tryptophan (Tyr-Trp), was found to modulate the brain metabolome, particularly affecting catecholamine metabolism. nih.gov This suggests that dipeptides involving tyrosine and tryptophan can cross into the brain and influence pathways responsible for synthesizing important neurotransmitters like norepinephrine (B1679862). nih.gov

Cognitive function refers to mental processes such as memory, thinking, and reasoning. tcd.ie The modulation of neurotransmitter systems by this compound-containing peptides has shown corresponding effects on cognitive function in animal models. nih.gov In a mouse model where amnesia was induced by scopolamine, peptides containing Trp-Tyr were found to improve memory function. nih.gov These positive effects on memory were also confirmed in aged mice, suggesting a potential role in mitigating age-related cognitive decline. nih.gov The improvement in memory was linked to the increase in dopamine levels, as the effect was nullified by a dopamine receptor antagonist. nih.gov

Furthermore, the study on the isomer Tyrosyl-tryptophan (Tyr-Trp) demonstrated that its administration could ameliorate a short-term memory deficit in a mouse model of Alzheimer's disease. nih.gov

Table 2: Research Findings on Dipeptide Involvement in Neurobiological Processes

| Research Model | Compound Investigated | Effect on Brain Metabolome/Neurotransmitters | Effect on Cognitive Function | Reference |

| Scopolamine-induced amnesia mice; Aged mice | This compound (Trp-Tyr) containing peptides | Inhibited monoamine oxidase-B; Increased dopamine levels. | Improved memory function. | nih.gov |

| Alzheimer's disease mouse model | Tyrosyl-tryptophan (Tyr-Trp) | Modulated brain metabolome; Facilitated norepinephrine metabolism. | Ameliorated short-term memory deficit. | nih.gov |

Modulation of Brain Metabolome and Neurotransmitter Metabolism (e.g., Catecholamines, Norepinephrine) in Research Models

Association with Systemic Metabolic Homeostasis Pathways

Metabolic homeostasis is the body's ability to maintain a stable internal metabolic environment. dovepress.comendocrinologia.org.mx Metabolomic studies, which comprehensively analyze small molecules in a biological system, have linked this compound to systemic metabolic pathways, particularly those related to lipid metabolism. mdpi.com

Research has identified this compound as a potential biomarker in metabolic disorders. mdpi.comnih.gov For instance, untargeted metabolomic analyses have revealed that levels of this compound were higher in individuals with hyperlipidemia compared to healthy controls. mdpi.com Similarly, in a rat model of diet-induced hyperlipidemia, an increase in this compound was observed, indicating a perturbation in amino acid metabolism associated with the condition. nih.gov Further studies have implicated this compound in pathways that regulate bile secretion and lipid metabolism, which were found to be significantly altered in a mouse model of non-alcoholic fatty liver disease (NAFLD). frontiersin.org These findings suggest that changes in this compound levels are associated with systemic metabolic dysregulation. mdpi.comnih.govfrontiersin.org

Interplay with Tryptophan Metabolism Pathways

This compound, as a dipeptide composed of tryptophan and tyrosine, is intrinsically linked to the metabolic pathways of its constituent amino acids. Tryptophan, an essential amino acid, is metabolized in the body through three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway mediated by gut microbiota. mdpi.comwikipathways.org Research has identified this compound as a metabolite involved in the regulation of tryptophan metabolism. figshare.com

The majority of dietary tryptophan, approximately 95%, is catabolized via the kynurenine pathway, primarily in the liver and immune cells. mdpi.com This pathway produces several neuroactive and immunomodulatory compounds. mdpi.comnih.gov The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes tryptophan-2,3-dioxygenase (TDO) or indoleamine-2,3-dioxygenase (IDO). mdpi.com

A smaller fraction of tryptophan, about 1-2%, is directed towards the serotonin (5-hydroxytryptamine or 5-HT) pathway, which occurs in enterochromaffin cells and central neurons. mdpi.com This pathway is crucial for the synthesis of the neurotransmitter serotonin and the hormone melatonin. nih.govnih.gov

The gut microbiota metabolizes tryptophan to produce various indole derivatives, accounting for about 4-6% of its metabolism. mdpi.com As this compound is present in the gut, its degradation can release free tryptophan, which then becomes available for these metabolic routes. The specific regulatory role of the dipeptide itself within these pathways is a subject of ongoing investigation.

| Tryptophan Metabolic Pathway | Key Function | Primary Location(s) | Percentage of Tryptophan Metabolism |

| Kynurenine Pathway | Production of neuroactive and immunomodulatory compounds, NAD+ | Liver, Immune Cells, Brain, Colon | >95% |

| Serotonin (5-HT) Pathway | Synthesis of neurotransmitter serotonin and hormone melatonin | Central Neurons, Enterochromaffin Cells | ~1-2% |

| Indole Pathway (Gut Microbiota) | Production of indole and its derivatives (e.g., indole acetic acid) | Gastrointestinal Tract | ~4-6% |

Linkages to Lipid Metabolism and Bile Secretion Pathways

Scientific studies have implicated this compound in the regulation of lipid metabolism and bile secretion. figshare.comdntb.gov.ua These processes are fundamentally connected, as bile acids, synthesized from cholesterol in the liver, are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. youtube.com

Lipid metabolism begins in the intestine where triglycerides are broken down by pancreatic lipases, a process that requires emulsification by bile salts. libretexts.org The release of bile from the gallbladder is stimulated by hormones like cholecystokinin (B1591339) (CCK) in response to the presence of fats in the small intestine. youtube.comlibretexts.org

Bile acids are produced in the liver via two main pathways, the classic (or neutral) pathway and the alternative (or acidic) pathway. The classic pathway, which is responsible for the majority of bile acid synthesis, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.gov The primary bile acids, cholic acid and chenodeoxycholic acid, are then conjugated with amino acids (glycine or taurine) before being secreted into the bile. youtube.com A significant portion of these bile acids are reabsorbed in the intestine and returned to the liver via the enterohepatic circulation for reuse. youtube.com

The observed involvement of this compound in these pathways suggests it may act as a signaling molecule or a modulator of the gut microbiome, which in turn influences lipid metabolism and bile acid homeostasis. figshare.comdntb.gov.ua

| Process | Key Molecules | Primary Location | Function |

| Lipid Digestion | Triglycerides, Pancreatic Lipase, Bile Salts | Small Intestine | Breakdown and absorption of dietary fats. |

| Bile Acid Synthesis | Cholesterol, CYP7A1, Cholic Acid, Chenodeoxycholic Acid | Liver | Conversion of cholesterol into bile acids. |

| Enterohepatic Circulation | Bile Acids | Liver, Intestine, Portal Vein | Recycling of bile acids between the liver and intestine. |

Role in Photophysical Processes

The unique arrangement of two aromatic amino acids, tryptophan and tyrosine, within the this compound dipeptide gives rise to distinct photophysical properties, including specific fluorescence and phosphorescence characteristics driven by energy transfer mechanisms.

Photoionization Mechanisms and Energy Transfer Dynamics (e.g., Triplet-Triplet Transfer)

When this compound absorbs light, the energy can be transferred between the tyrosine and tryptophan residues. While radiationless energy transfer at the singlet level from un-ionized tyrosine to tryptophan is considered plausible, evidence points towards significant energy transfer at the triplet level. allpeptide.com

In oligopeptides containing both tryptophan and tyrosine, the phosphorescence of tyrosine is almost entirely suppressed. allpeptide.com This quenching of tyrosine phosphorescence is attributed to triplet-triplet energy transfer from the excited tyrosine residue to the tryptophan residue. The efficiency of this transfer is influenced by the proximity and orientation of the two aromatic rings within the peptide structure. Ionization of the tyrosine residue (which occurs at alkaline pH) further modifies the energy transfer dynamics, leading to an enhancement of tryptophan phosphorescence. allpeptide.com This suggests that the electronic coupling between the two residues is altered upon deprotonation of the tyrosine hydroxyl group.

Fluorescence and Phosphorescence Properties within Peptide/Protein Contexts

The fluorescence and phosphorescence of this compound are dominated by the tryptophan residue due to efficient energy transfer from tyrosine. allpeptide.comresearchgate.net In the free state, both tryptophan and tyrosine exhibit their own characteristic fluorescence and phosphorescence. allpeptide.comrsc.org However, when incorporated into a peptide chain, their properties are significantly altered.

The fluorescence spectrum of a peptide or protein containing both tyrosine and tryptophan generally resembles that of tryptophan alone. researchgate.net This is because the energy absorbed by tyrosine is largely transferred to tryptophan, which then emits the fluorescence. The fluorescence quantum yield of tyrosine decreases upon incorporation into a peptide chain. researchgate.net

A key observation in oligopeptides like this compound is the effect of pH on their luminescence. At neutral pH, tryptophan fluorescence is dominant. As the pH becomes alkaline (above pH 10), the tyrosine residue ionizes. This ionization leads to a partial quenching of tryptophan fluorescence but a notable enhancement of its phosphorescence. allpeptide.com Concurrently, the excitation spectrum for the tryptophan phosphorescence shifts to longer wavelengths, consistent with the energy being absorbed by the ionized tyrosine (tyrosinate) and transferred to tryptophan. allpeptide.com

| Luminescence Property | Observation in this compound Context | Underlying Mechanism |

| Tyrosine Fluorescence | Largely quenched. | Resonance energy transfer to tryptophan. researchgate.net |

| Tyrosine Phosphorescence | Almost entirely suppressed. | Triplet-triplet energy transfer to tryptophan. allpeptide.com |

| Tryptophan Fluorescence | Dominant emission; partially quenched upon tyrosine ionization (alkaline pH). | Energy acceptor from tyrosine; interaction with ionized tyrosinate. allpeptide.com |

| Tryptophan Phosphorescence | Enhanced upon tyrosine ionization (alkaline pH). | Energy transfer from ionized tyrosinate. allpeptide.com |

Interactions of Tryptophyltyrosine with Biological Systems: Theoretical and Mechanistic Perspectives

Ligand-Receptor Interaction Theories

The binding of a peptide ligand like Tryptophyltyrosine to a biological receptor is the initial step for many physiological responses. Understanding this process is key to predicting biological activity. Theoretical models and computational simulations provide powerful tools for elucidating the energetic and structural determinants of these interactions.

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the chemical structure of compounds with their biological activity. For dipeptides, these models can predict receptor binding affinity without the need for direct experimental measurement for every compound. frontiersin.org Traditionally, peptide QSAR (pQSAR) uses amino acid descriptors to characterize peptide sequences and relates them to activity via regression analysis. frontiersin.org

Several QSAR approaches have been applied to study bioactive peptides:

2D-QSAR: Methods like multiple linear regression (MLR) and support vector machines (SVR) use 2D structural descriptors to build predictive models. Studies on dipeptides as Angiotensin-Converting Enzyme (ACE) inhibitors have shown that 2D-QSAR models can achieve high predictive performance. nih.gov

3D-QSAR: These methods consider the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent examples. nih.govoup.com These models generate 3D fields around aligned molecules to represent steric, electrostatic, hydrophobic, and hydrogen-bonding properties, which are then correlated with biological activity. nih.govmdpi.com For instance, QSAR studies on dipeptides have highlighted the importance of specific physicochemical parameters for effective binding to the ACE receptor. nih.gov

These models are statistically validated to ensure their robustness and predictive power. nih.gov However, the inherent conformational flexibility of peptides can present challenges for creating highly accurate, large-scale predictive models of binding affinity using traditional pQSAR strategies. frontiersin.org

| QSAR Model Type | Principle | Key Parameters/Descriptors | Application Example |

|---|---|---|---|

| 2D-QSAR (e.g., MLR, SVR) | Correlates 2D structural features with activity. nih.gov | Topological indices, physicochemical properties. | Predicting ACE inhibitory activity of dipeptides. nih.gov |

| 3D-QSAR (CoMFA) | Compares 3D steric and electrostatic fields of aligned molecules. nih.govmdpi.com | Lennard-Jones and Coulombic potentials. | Generating models for ACE inhibitors. nih.gov |

| 3D-QSAR (CoMSIA) | Extends CoMFA by adding hydrophobic, hydrogen bond donor, and acceptor fields. nih.gov | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. | Improving predictive models for dipeptide ACE inhibitors. nih.gov |

Computational simulations provide atomic-level insights into the interaction between a ligand and its receptor. These methods are crucial for predicting binding modes and understanding the dynamics of the resulting complex. wikipedia.org

Molecular Docking is a method used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor's binding site. wikipedia.org The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their energetic favorability. ijpras.com This technique can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For this compound, docking could predict its binding mode within a target protein's active site, revealing how its aromatic side chains fit into specific pockets.

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the biomolecular system. biorxiv.org Starting from a docked pose, an MD simulation calculates the forces on every atom and uses Newton's laws of motion to model their movements over time. biorxiv.orgstanford.edu This allows for the observation of conformational changes in both the peptide and the protein, the role of solvent molecules, and the stability of key interactions. volkamerlab.org MD simulations can also be used to calculate the binding free energy of a complex using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provides a more accurate estimation of binding affinity by accounting for dynamics and solvation effects. nih.gov

| Technique | Primary Goal | Output | Limitations |

|---|---|---|---|

| Molecular Docking | Predict the static binding pose of a ligand in a receptor site. wikipedia.org | Preferred binding orientation (pose), scoring function value (estimate of affinity). wikipedia.org | Often treats the receptor as rigid; scoring functions can be inaccurate. ijpras.com |

| Molecular Dynamics (MD) | Simulate the movement of atoms in the complex over time. biorxiv.org | Dynamic trajectory of the complex, conformational changes, interaction stability, binding free energy. volkamerlab.orgnih.gov | Computationally intensive; results depend on the accuracy of the force field and simulation time. biorxiv.org |

Quantitative Models of Dipeptide-Receptor Binding Affinity

Enzyme-Substrate/Product Interactions

Enzymes, particularly peptidases, play a critical role in the metabolism and biological activity of peptides. This compound can interact with enzymes either as a substrate that is cleaved or as a modulator that affects enzyme activity.

Peptidases are enzymes that catalyze the cleavage of peptide bonds. Their specificity is determined by the amino acid residues they recognize at and around the scissile bond (the P1 and P1' positions). nih.gov The MEROPS database is a comprehensive resource for peptidase specificity. ebi.ac.uk

Given its composition (Trp-Tyr), this compound is a potential substrate for peptidases that show a preference for aromatic residues at the P1 position (the tryptophan).

Chymotrypsin (B1334515): This digestive enzyme exhibits high specificity for cleaving peptide bonds on the C-terminal side of large hydrophobic residues, particularly the aromatic amino acids Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). expasy.org Therefore, chymotrypsin would be expected to efficiently cleave this compound between the tryptophan and tyrosine residues.

Pepsin: At low pH (below 2), pepsin preferentially cleaves after Phenylalanine and Leucine, but its specificity becomes broader at higher pH values, where it can also cleave after other residues, including tryptophan and tyrosine. expasy.org

Proteinase K: This is a broad-spectrum serine peptidase that preferentially cleaves peptide bonds adjacent to the carboxyl group of aliphatic and aromatic amino acids, making this compound a likely substrate. expasy.org

| Peptidase | Preferred P1 Residue(s) | Predicted Action on Trp-Tyr | Reference |

|---|---|---|---|

| Chymotrypsin (high specificity) | Trp, Tyr, Phe | Cleavage expected after Trp | expasy.org |

| Pepsin (pH > 2) | Phe, Leu, Trp, Tyr | Cleavage expected after Trp | expasy.org |

| Proteinase K | Aromatic or aliphatic residues | Cleavage expected after Trp | expasy.org |

| Staphylococcal peptidase I | Glu, Asp | No cleavage expected | expasy.org |

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site (an allosteric site), causing a conformational change that alters the enzyme's catalytic activity. youtube.com This can either enhance (allosteric activation) or reduce (allosteric inhibition) the enzyme's function.

Theoretically, a small molecule like this compound could act as an allosteric modulator. If it were to bind to an allosteric pocket on an enzyme, the interaction could trigger a conformational shift transmitted through the protein structure to the active site. This could, for example, change the affinity of the enzyme for its substrate or alter its catalytic rate. MD simulations are a powerful tool for investigating how the binding of an allosteric ligand can induce structural changes elsewhere in a protein. stanford.edu While the concept is well-established, specific documented instances of this compound acting as an allosteric modulator are not prominent in the literature. However, its potential to do so is plausible given its defined structure and capacity for specific non-covalent interactions.

Substrate Specificity of Peptidases for this compound

Protein-Peptide Interactions Involving this compound

Beyond specific receptor or enzyme-active site binding, this compound can engage in a wide range of interactions with other proteins. These interactions are governed by the physicochemical properties of its constituent amino acids and are fundamental to its transport, localization, and broader biological effects. nih.govresearchgate.net

The binding of molecules to plasma proteins is a critical aspect of their pharmacokinetics. nih.gov Proteins like albumin and α-1-acid glycoprotein (B1211001) in the blood reversibly bind to a vast number of compounds. derangedphysiology.com Lipophilic molecules tend to be more protein-bound. derangedphysiology.com The degree of plasma protein binding affects the free concentration of a molecule, which in turn influences its availability to interact with target tissues. nih.govnih.gov this compound, with its two aromatic rings, possesses significant hydrophobic character and could be expected to bind to plasma proteins.

The aromatic side chains of both tryptophan and tyrosine are crucial for many protein-peptide interactions. nih.gov They can participate in several types of non-covalent bonds that stabilize the complex.

| Interaction Type | Description | Participating Residue(s) |

|---|---|---|

| π-π Stacking | Attractive, non-covalent interaction between the electron clouds of aromatic rings. | Tryptophan, Tyrosine |

| Cation-π Interaction | Interaction between the electron-rich π system of an aromatic ring and a nearby cation (e.g., Lys, Arg). nih.gov | Tryptophan, Tyrosine |

| Hydrogen Bonding | The indole (B1671886) nitrogen of tryptophan can act as a hydrogen bond donor, while the hydroxyl group of tyrosine can be both a donor and an acceptor. | Tryptophan, Tyrosine |

| Hydrophobic Interactions | The nonpolar aromatic rings tend to be shielded from aqueous environments by burying into hydrophobic pockets of a protein. researchgate.net | Tryptophan, Tyrosine |

These interactions are fundamental to the structure and function of many proteins and are key to how a peptide like this compound is recognized and stabilized within a protein binding pocket. nih.govresearchgate.net

Structural Basis of Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The interactions of this compound are dictated by the combined chemical functionalities of its tryptophan and tyrosine side chains, as well as its peptide backbone. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and specific aromatic interactions.

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and directionality of molecular recognition in biological systems. muni.cz The this compound molecule has several groups capable of forming hydrogen bonds:

The indole nitrogen (N-H) of the tryptophan side chain can act as a hydrogen bond donor. mdpi.com

The hydroxyl group (-OH) of the tyrosine side chain can function as both a hydrogen bond donor and acceptor. researchgate.net

The carbonyl oxygen and amide nitrogen atoms of the peptide backbone are key participants in hydrogen bonding, often stabilizing secondary structures like helices and sheets in larger proteins. muni.cz

Hydrophobic Interactions: These interactions are a major driving force in protein folding and the association of non-polar molecules in an aqueous environment. uomustansiriyah.edu.iqbccampus.ca

Both the indole ring of tryptophan and the phenol (B47542) ring of tyrosine are large, non-polar structures that contribute significantly to the molecule's hydrophobicity. mdpi.com

In proteins, such non-polar side chains tend to be buried away from water, contributing to the stability of the folded structure through what is known as hydrophobic packing. uomustansiriyah.edu.iq The association of the aromatic side chains of this compound can similarly stabilize its conformation or its binding to a hydrophobic pocket of a receptor or enzyme.

Aromatic and Stacking Interactions: The aromatic rings of both tryptophan and tyrosine allow for specific types of non-covalent interactions.

Cation-π Interactions: The electron-rich indole ring of the tryptophan residue can interact favorably with positively charged ions (cations), such as the side chains of lysine (B10760008) and arginine residues or other cationic molecules. mdpi.com

The interplay of these different non-covalent forces defines the structural basis for this compound's interactions with its biological environment, from intramolecular stabilization of peptide folds to its broader role as a circulating metabolite.

Chromatographic Separation Techniques

To analyze this compound in complex mixtures like blood plasma or tissue extracts, it must first be separated from thousands of other molecules. Chromatographic techniques are essential for this purpose.

1 Liquid Chromatography (LC) Coupled with Mass Spectrometry

The combination of liquid chromatography with mass spectrometry (LC-MS) is a leading technique for analyzing this compound. wikipedia.orgnih.govnih.gov LC separates the molecules in a sample, and the MS then provides detection and identification. bu.edu LC-MS is widely used in metabolomics and proteomics due to its ability to handle a wide range of compounds. the-scientist.com Different types of LC can be used, including reversed-phase and hydrophilic interaction chromatography, depending on the properties of the molecules being analyzed.

The development of ultra-high performance liquid chromatography (UHPLC) has allowed for faster and more efficient separations, which is particularly beneficial when analyzing a large number of samples in metabolomics studies. nih.gov

| Feature | Description |

| Separation | Liquid chromatography separates this compound from other compounds in the sample. |

| Detection | Mass spectrometry detects and provides mass information for the separated this compound. |

| Identification | The mass and fragmentation pattern from the MS help to confirm the identity of this compound. |

| Quantification | The signal intensity in the MS is used to determine the amount of this compound present. |

Advanced Analytical Research Methodologies for Tryptophyltyrosine

2 Advanced Separation Media and Method Development

Ongoing advancements in chromatographic materials and methods continue to enhance the analysis of Tryptophyltyrosine. The development of novel stationary phases for chromatography columns provides improved separation efficiency and selectivity. acs.orgresearchgate.net Method development involves optimizing various parameters, such as the solvent composition and flow rate, to achieve the best possible separation. In some specialized applications, techniques like countercurrent chromatography have been explored for the separation of natural products. acs.org The continuous refinement of these separation techniques is crucial for advancing research into the biological significance of this compound.

Liquid Chromatography (LC) Coupled with Mass Spectrometry

Spectroscopic Techniques for Structural and Dynamic Studies

Advanced spectroscopic methods are indispensable for probing the intricate structural features and dynamic behaviors of dipeptides like this compound. These techniques provide insights at the atomic and molecular level, revealing information about conformation, chirality, and intermolecular interactions.

Fluorescence Spectroscopy and Energy Transfer Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the structure and function of proteins and peptides, often by leveraging the intrinsic fluorescence of aromatic amino acids like tryptophan. nih.gov The fluorescence emission characteristics of a fluorophore are highly dependent on its local environment, making it a powerful probe for conformational changes and interactions. nih.gov

In the context of this compound, the tryptophan residue serves as a natural fluorophore. The process begins with the absorption of light, exciting the molecule from its ground electronic state (S₀) to an excited state (S₁). uni-koeln.de The molecule then relaxes back to the ground state, emitting a photon in a process known as fluorescence. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes Shift.

A key application in studying this compound is Förster Resonance Energy Transfer (FRET), a mechanism of non-radiative energy transfer between two light-sensitive molecules, a donor and an acceptor. wikipedia.org The efficiency of this transfer is acutely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, earning it the nickname "spectroscopic ruler". uni-koeln.dehamamatsu.com For FRET to occur, there must be an overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. edinst.com In peptides containing both tryptophan and tyrosine, energy transfer can occur from tyrosine to tryptophan. However, studies have also revealed that in the specific dipeptide this compound, energy is transferred at the singlet level from the tryptophan residue (donor) to the tyrosine residue (acceptor). researchgate.net This process quenches the donor's fluorescence and can be monitored to deduce structural information. The efficiency of FRET (η) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, making it a highly sensitive measure of intramolecular distances. wikipedia.orgedinst.com

| Property | Description | Relevance to this compound |

| Intrinsic Fluorescence | Emission of light from a molecule's own functional groups, primarily the tryptophan residue in this case. | Allows for studying the local environment and conformational changes without external labels. nih.gov |

| Stokes Shift | The difference in wavelength between the positions of the absorption and emission maxima. | A fundamental characteristic of the fluorescence process for the tryptophan fluorophore. |

| Quantum Yield | The ratio of photons emitted to photons absorbed. | Changes in quantum yield can indicate interactions or energy transfer events. |

| FRET Efficiency (η) | The fraction of energy transferred from the donor (Tryptophan) to the acceptor (Tyrosine). It is highly dependent on the distance (r⁻⁶) between them. edinst.com | Provides a quantitative measure of the intramolecular distance between the two amino acid residues, acting as a "spectroscopic ruler". uni-koeln.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the three-dimensional structure of molecules like peptides in their native solution environment. numberanalytics.comnmims.edu It provides detailed information about the number and type of atoms, their connectivity, and their spatial arrangement. numberanalytics.com

The structural elucidation of this compound using NMR involves several key steps. The first is resonance assignment, which involves assigning every signal in the NMR spectrum to a specific nucleus in the molecule. nmims.edu For peptides, multidimensional NMR experiments are crucial. numberanalytics.com

2D-COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three chemical bonds, helping to map out the spin systems of the individual tryptophan and tyrosine residues. nmims.edu

2D-TOCSY (Total Correlation Spectroscopy) extends this by showing correlations between all protons within a given spin system, which is invaluable for identifying all the protons belonging to a single amino acid residue. nmims.edu

Once the resonances are assigned, the next step is to determine the peptide's conformation using through-space correlations.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons. By identifying numerous NOE contacts, a set of distance restraints can be generated and used in computational molecular modeling to calculate the three-dimensional structure of this compound. nmims.edu

The ability of NMR to study molecules in solution makes it particularly powerful for examining the natural conformational dynamics of peptides. nmims.edu

| NMR Technique | Information Provided | Application to this compound |

| 1D ¹H NMR | Provides information on the number of different proton environments and their chemical shifts. libretexts.org | Initial assessment of sample purity and basic structural features. |

| 2D COSY | Identifies scalar-coupled protons (protons connected through 2-3 bonds). nmims.edu | Helps to trace the bonding network within the tryptophan and tyrosine side chains and backbones. |

| 2D TOCSY | Correlates all protons within a single amino acid's spin system. nmims.edu | Unambiguously identifies all proton signals belonging to the tryptophan residue and all those belonging to the tyrosine residue. |

| 2D NOESY | Identifies protons that are close in space (< 5 Å). nmims.edu | Provides intramolecular distance restraints crucial for calculating the final 3D structure and defining the relative orientation of the two amino acid rings. |

Circularly Polarized Luminescence (CPL) for Chiral Analysis

Circularly Polarized Luminescence (CPL) is a specialized spectroscopic technique that measures the differential emission of left- and right-circularly polarized light from a chiral luminescent sample. nsf.gov It is the emission analogue of circular dichroism (CD) and provides unique information about the stereochemistry of a molecule in its excited state.

This compound is an inherently chiral molecule due to the presence of asymmetric carbon atoms in its peptide backbone and amino acid structure. This chirality can be probed using CPL. CPL-active materials directly generate polarized light, which is a significant advantage over methods that rely on external polarizers. nsf.gov The key parameter measured in CPL is the luminescence dissymmetry factor (g_lum), which quantifies the degree of polarization in the emitted light. frontiersin.orgrsc.org This factor is sensitive to the chiral structure of the molecule. frontiersin.org

The application of CPL to this compound would involve exciting the chiral dipeptide and measuring the intensity of left (I_L) and right (I_R) circularly polarized emission. The dissymmetry factor is calculated from these intensities. The sign and magnitude of the g_lum value provide insight into the chiral geometry of the molecule. This technique is particularly valuable because the transfer of chirality from the molecular structure to its photophysical properties can be quantified. nsf.gov While organic molecules and lanthanide complexes are common subjects of CPL studies, the principles are directly applicable to chiral peptides like this compound to analyze their unique chiroptical properties. nsf.govfrontiersin.org

Computational and Bioinformatics Approaches

Computational and bioinformatics tools are increasingly used to interpret complex biological data and to predict molecular activities, providing a powerful complement to experimental research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgmedcraveonline.com The fundamental principle is that the structural properties of a molecule determine its activity. mdpi.com QSAR models take the form of an equation where biological activity is expressed as a function of physicochemical or structural descriptors. wikipedia.orgjocpr.com

The process of developing a QSAR model involves several steps:

Data Set Preparation: A set of compounds with known biological activities (the training set) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can encode various properties of the molecule.

Model Building: Using statistical methods like multiple linear regression (MLR), a mathematical model is created that best correlates the descriptors with the observed biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using an external set of compounds (the test set) and statistical cross-validation techniques. mdpi.com

While specific QSAR models developed exclusively for this compound are not prominently documented, the methodology is applicable. A QSAR study could be designed for a series of dipeptides, including this compound, to predict a specific activity, such as receptor binding affinity or enzyme inhibition. The model could identify which structural features—such as size, shape, lipophilicity, or electrostatic properties—are most important for the desired activity, thereby guiding the design of new, more potent peptide-based agents. mdpi.comjocpr.com

| Descriptor Class | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count | Basic constitutional properties of the molecule. |

| 2D Descriptors | Topological Indices, Connectivity Indices | Information about the 2D structure and atom-to-atom connectivity. |

| 3D Descriptors | Molecular Volume, Surface Area, Moment of Inertia | Information about the 3D shape and size (conformation) of the molecule. mdpi.com |

| Physicochemical Descriptors | LogP (Lipophilicity), Polar Surface Area (PSA), Electronegativity | Properties related to the molecule's behavior in biological systems, such as membrane permeability and hydrogen bonding capacity. jocpr.com |

Molecular Dynamics Simulations and In Silico Interaction Studies

Molecular dynamics (MD) simulations and other in silico methodologies are powerful computational techniques for investigating the structural dynamics and interaction profiles of peptides like this compound at an atomic level. u-tokyo.ac.jplew.ro These methods supplement experimental data by providing detailed insights into conformational landscapes, solvent effects, and the thermodynamics of binding events, which are often difficult to characterize through empirical methods alone. frontiersin.orgacs.org For a dipeptide containing two aromatic residues, such as this compound, these computational approaches are particularly valuable for elucidating the nuanced non-covalent interactions that govern its structure and function.

In silico interaction studies extend beyond the isolated molecule to examine how this compound interacts with other molecules, such as solvent, ions, or biological macromolecules. nih.govresearchgate.net Techniques like molecular docking can predict the most likely binding pose of this compound within a protein's active site. americanpeptidesociety.orgtandfonline.com Following docking, MD simulations can be used to refine these poses and assess their stability over time. plos.org Furthermore, advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy, offering a quantitative estimate of the affinity between the peptide and its target. ambermd.orgnih.govresearchgate.net

The accuracy of these simulations is highly dependent on the chosen parameters, particularly the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. biorxiv.orgresearchgate.net Force fields like AMBER and CHARMM are commonly used for protein and peptide simulations and include specific parameters for natural amino acids like tryptophan and tyrosine. acs.orgnih.govnih.gov The simulation setup typically involves solvating the peptide in a box of explicit water molecules (e.g., TIP3P or SPC/E models) and adding ions to neutralize the system and mimic physiological concentrations. gromacs.orgcompchems.com

The table below outlines typical parameters used in setting up an MD simulation for a dipeptide like this compound.

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | AMBER (e.g., ff14SB, ff15ipq), CHARMM (e.g., CHARMM36) | Defines the potential energy and interatomic forces for the peptide. researchgate.netnih.gov |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment and its effect on peptide conformation. acs.org |

| Box Type | Cubic or Octahedral | Defines the periodic boundary conditions for the simulation space. lew.ro |

| Temperature | 300 K / 310 K | Maintained using a thermostat (e.g., Nosé-Hoover, V-rescale) to mimic physiological conditions. compchems.com |

| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman) for NPT ensemble simulations. mdpi.com |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation, chosen to ensure adequate sampling of conformational states. mdpi.com |

| Integration Time Step | 2 fs | The time interval between successive calculations of forces and positions. |

A primary focus of in silico analysis for this compound is the characterization of non-covalent interactions that dictate its structural preferences and binding capabilities. These interactions are dynamic and can be quantified throughout the simulation trajectory.

The table below details the key non-covalent interactions that are analyzed in MD simulations of this compound.

| Interaction Type | Description | Significance for this compound |

|---|---|---|

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). | Crucial for stabilizing the peptide backbone and for interactions between side chains and with solvent molecules. The strength in water is typically 0.5–1.5 kcal/mol. nih.govrsc.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Can occur in parallel-displaced or T-shaped orientations. | A key interaction between the indole (B1671886) ring of tryptophan and the phenol (B47542) ring of tyrosine, significantly influencing the dipeptide's folded conformation. mdpi.comnih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | Contribute to the overall stability of the peptide's structure and its packing against other molecules. nih.gov |

| Electrostatic Interactions | Long-range attractive or repulsive forces between charged or polar groups. | Important for the interaction of the terminal amino and carboxyl groups with each other, with ions in solution, and with charged residues in a protein binding pocket. nih.gov |

| Hydrophobic Effect | The tendency of nonpolar groups (like the aromatic side chains) to aggregate in aqueous solution to minimize contact with water. | A primary driving force for the folding of the peptide and its binding to hydrophobic pockets in proteins. |

Research Applications and Emerging Areas in Tryptophyltyrosine Studies

Tryptophyltyrosine as a Research Biomarker

As a product of protein metabolism, this compound's fluctuating levels can offer a window into the metabolic state of an organism. This has led to its investigation as a potential biomarker in a range of research models, from metabolic disorders to neurological conditions.

Metabolic perturbation, a state of disordered metabolic function, is a hallmark of conditions like hyperlipidemia (elevated lipids in the blood) and Non-Alcoholic Fatty Liver Disease (NAFLD), which involves fat accumulation in the liver. wikipathways.orgnih.gov Metabolomics studies, which analyze the complete set of small-molecule metabolites, have identified this compound as a molecule of interest in these conditions. frontiersin.orgbevital.no

In research models of diet-induced hyperlipidemia, this compound levels have been observed to be higher compared to healthy controls. capes.gov.br Similarly, in mouse models of NAFLD induced by a high-fat diet, this compound was identified as one of several key metabolites whose levels were significantly altered. nih.govnih.gov Specifically, its levels were changed in studies investigating the effects of Gentiopicroside, a compound found in gentian plants, on NAFLD. nih.govnih.gov These findings suggest that the metabolic pathways involving this compound are affected by the pathological processes underlying these diseases.

Table 1: this compound in Metabolic Research Models

| Research Model | Key Finding | Associated Metabolites/Pathways | Reference |

|---|---|---|---|

| Hyperlipidemia | Higher levels of this compound observed in hyperlipidemic models compared to controls. | Tryptophan metabolism, Indole-3-carboxylic acid, Oleamide. | capes.gov.br |

| NAFLD | Altered levels of this compound in high-fat diet-induced NAFLD mouse models. | Tryptophan metabolism, Lipid metabolism, Bile secretion. | nih.govnih.gov |

The link between metabolic dysfunction and neurodegenerative diseases like Alzheimer's is an active area of research. mdpi.com Metabolomics studies have emerged as a powerful tool for identifying potential biomarkers and understanding the biochemical changes that occur in Alzheimer's disease. nih.govresearchgate.net

This compound has been identified as a potential biomarker in this context. A study using a mouse model of Alzheimer's disease found that oral administration of this compound (Tyr-Trp) helped to ameliorate a short-term memory deficit. tandfonline.com A metabolome analysis of the cerebral cortex in these mice revealed that this compound administration led to higher concentrations of tryptophan and its metabolites in the kynurenine (B1673888) pathway, as well as increased levels of L-dopa, a precursor in catecholamine metabolism. tandfonline.com This suggests that orally ingested this compound can modulate brain metabolism. tandfonline.com Furthermore, another study identified this compound as part of a panel of salivary metabolites capable of distinguishing individuals with Alzheimer's from cognitively normal controls. nih.govresearchgate.net

Table 2: this compound in Alzheimer's Disease Research

| Research Model/Study Type | Key Finding | Implication in Research | Reference |

|---|---|---|---|

| Mouse Model of Alzheimer's | Oral administration of Tyr-Trp ameliorated short-term memory deficit. | Suggests Tyr-Trp can modulate brain metabolome and may influence higher brain function. | tandfonline.com |

| Human Salivary Metabolomics | this compound was part of a metabolite panel that could differentiate Alzheimer's patients from controls. | Highlights its potential as a non-invasive biomarker for disease detection. | nih.govresearchgate.net |

Research indicates that this compound levels can be influenced by the interplay between diet and the gut microbiome. In studies on NAFLD mouse models, the administration of Gentiopicroside not only altered serum levels of this compound but also changed the composition of the gut microbiota. nih.govnih.gov A correlation analysis revealed that the changes in this compound and other metabolites were positively associated with shifts in specific intestinal bacteria, including Bacteroides and Lactobacillus. nih.gov This suggests that dietary components can modulate this compound levels, possibly through their effect on the gut microbiota, which in turn influences host metabolic pathways like tryptophan metabolism. nih.govnih.gov

Investigation in Neurological Research Models (e.g., Alzheimer's Disease)

Strategies for Modulating this compound Levels in Research Systems

To better understand the function and significance of this compound, researchers are exploring ways to control its concentration in experimental settings. These strategies fall into two main categories: direct enzymatic manipulation and indirect modulation through dietary or microbial interventions.

One potential strategy for controlling this compound levels is through the use of enzymes. While specific enzymes that exclusively synthesize or degrade this compound are not yet fully characterized in this context, the principles of enzymatic peptide synthesis are well-established. google.comnih.gov

Biosynthesis : Lipases, a class of enzymes that are relatively stable and show broad substrate specificity, have been successfully used in the laboratory to catalyze the formation of peptide bonds and synthesize various dipeptides. capes.gov.brtandfonline.comacs.orgnih.gov It is plausible that enzymes like lipases or specific peptide synthetases could be employed in a controlled, one-pot reaction to synthesize this compound from its constituent amino acids, L-tryptophan and L-tyrosine. acs.orgresearchgate.net This approach offers high specificity and avoids the harsh conditions and byproducts associated with traditional chemical synthesis. researchgate.net

Degradation : The degradation of dipeptides can also be enzymatically controlled. The breakdown of peptides containing tryptophan and tyrosine residues can be induced by photosensitized oxidation, a process that can be initiated by specific enzymes and light exposure. nih.govconicet.gov.ar This suggests that enzymatic systems could be developed to specifically target and degrade this compound, allowing researchers to study the effects of its depletion in a given system.

An alternative to direct enzymatic action is the modulation of this compound levels through the diet, which often works by influencing the gut microbiota. mdpi.com Animal models provide a valuable platform for this research.

As demonstrated in NAFLD research, administering the dietary compound Gentiopicroside to mice on a high-fat diet led to significant changes in their serum this compound levels. nih.govnih.gov These changes were accompanied by a restructuring of the gut microbial community. nih.gov Specifically, the study found that the abundance of beneficial bacteria like Lactobacillus increased, and these changes were correlated with the altered metabolite levels. nih.gov This provides a clear example of how a specific dietary intervention can modulate this compound concentrations in a whole-animal system, likely mediated by its impact on the gut microbiome. nih.govnih.gov This approach is critical for studying the systemic effects of this compound fluctuations in a complex biological environment.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tryptophan |

| Tyrosine |

| Gentiopicroside |

| Indole-3-carboxylic acid |

| Oleamide |

| L-dopa |

| Cinnoline |

| Galabiosylceramide |

| Phenylalanyl-proline |

| Alanyl-phenylalanine |

Enzymatic Interventions for Biosynthesis or Degradation

Future Directions in this compound Research

The dipeptide this compound sits (B43327) at the intersection of various biological processes, and its full significance is still being uncovered. Future research is poised to leverage cutting-edge technologies and methodologies to build a more comprehensive understanding of its roles. The subsequent sections outline key forward-looking domains in the study of this compound.

Systems Biology Approaches to Integrated Omics Data

The emergence of this compound as a differential metabolite in various pathophysiological states underscores the need for a holistic, systems-level investigation. Metabolomics, the large-scale study of small molecules, has been instrumental in identifying this compound as a potential biomarker in conditions such as hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and Alzheimer's disease. nih.govnih.govfrontiersin.orgmdpi.com In studies on hyperlipidemia and NAFLD, altered levels of this compound have been linked to disturbances in amino acid metabolism, tryptophan metabolism, and pathways regulated by gut microbiota. nih.govfrontiersin.orgfrontiersin.orgnih.gov

Future research will increasingly focus on integrating metabolomic data with other "omics" datasets, including genomics, transcriptomics, and proteomics. This systems biology approach allows for the construction of comprehensive models that can elucidate the complex interplay between genetic predispositions, gene expression, protein function, and metabolic output related to this compound. For instance, by correlating this compound levels with specific gut microbiome compositions (metagenomics) and host gene expression profiles (transcriptomics) in patients with NAFLD, researchers can unravel the precise mechanisms by which gut bacteria influence host tryptophan metabolism and contribute to disease progression. frontiersin.orgnih.gov This integrated analysis can reveal novel regulatory networks and therapeutic targets that would be missed by studying a single omics layer in isolation.

| Condition/Disease | Biological Sample | Observed Change in this compound | Associated Metabolic Pathways | Reference |

|---|---|---|---|---|

| Hyperlipidemia | Serum | Higher levels compared to healthy controls | Amino acid metabolism, Tryptophan metabolism | nih.govmdpi.com |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Serum | Altered levels following treatment with Gentiopicroside | Tryptophan metabolism, Bile secretion, Lipid metabolism | frontiersin.orgnih.gov |

| Alzheimer's Disease (AD) | Saliva | Part of a biomarker panel capable of distinguishing AD patients from healthy controls | Amino acid metabolism, Dopaminergic activity | nih.govmdpi.com |

| Multiple Myeloma (Fatigue) | Serum | One of several metabolites distinguishing patient groups with different fatigue levels | Protein digestion and absorption, Amino acid biosynthesis | researchgate.net |

| Ovarian Tumors | Plasma | Identified as a differential putative metabolite | Not specified | mdpi.com |

Advanced Structural Biology for Protein-Peptide Complexes

Understanding the function of this compound requires detailed knowledge of its interactions with proteins. While the dipeptide itself is small, it can be a critical component of larger peptides that bind to protein receptors or enzymes. Future research will heavily rely on advanced structural biology techniques to visualize and characterize these interactions at an atomic level.

Computational methods, particularly deep learning-based tools like AlphaFold2, are revolutionizing the prediction of protein-peptide complex structures. nih.gov These approaches can generate highly accurate models of how a peptide containing the this compound motif docks into the binding pocket of a target protein, even accounting for conformational changes upon binding. nih.govmdpi.com Such in silico modeling serves as a powerful hypothesis-generation tool, guiding experimental work and accelerating the design of novel peptide-based therapeutics. mdpi.comnih.gov For example, predicting the structure of a this compound-containing peptide bound to a disease-relevant protein can inform the rational design of peptidomimetics with enhanced binding affinity and specificity. nih.gov These computational predictions will be validated and refined using experimental techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, providing a feedback loop for improving predictive algorithms.

| Technique | Description | Application to this compound Research |

|---|---|---|

| AlphaFold2 / RoseTTAFold | Deep learning-based algorithms for predicting protein and complex structures with high accuracy. nih.gov | Modeling the three-dimensional structure of this compound-containing peptides in complex with their protein targets. nih.govmdpi.com |

| Cryo-Electron Microscopy (Cryo-EM) | An electron microscopy technique for determining the structure of biomolecules in a near-native state. | Solving the high-resolution structure of large protein complexes bound to this compound-based peptides. |

| X-ray Crystallography | A technique used for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. | Providing precise atomic-level details of the binding interface between a this compound peptide and its receptor. |

| NMR Spectroscopy | A technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained. | Studying the dynamics of peptide-protein interactions in solution and mapping binding sites. |

| Molecular Docking Simulation | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Screening virtual libraries of this compound derivatives against a protein target to identify potential binders. |

Development of Novel Analytical Probes and Tools

The unique physicochemical properties of this compound, stemming from its constituent aromatic amino acids, make it a candidate for the development of novel analytical tools. The intrinsic fluorescence of the tyrosine and tryptophan residues is particularly noteworthy. researchgate.net The fluorescence of tyrosine can be quenched by a nearby tryptophan, a phenomenon that is highly sensitive to the local environment and conformation of the dipeptide. researchgate.net This property can be harnessed to design sensitive probes for studying protein folding, conformational changes, or binding events. A peptide sequence incorporating this compound could be designed to fluoresce upon binding to a target, providing a direct, real-time readout of the interaction.

Furthermore, this compound has been utilized as a model compound for the development and validation of advanced separation techniques. For instance, it has served as a test sample in spiral countercurrent chromatography, a sophisticated liquid-liquid partition chromatography method, helping to optimize separation parameters like flow rates and revolution speeds. acs.orgresearchgate.net Future work could involve synthesizing derivatives of this compound with specific functionalities, such as photo-activatable groups or cross-linkers, to create sophisticated chemical probes. A study involving laser photolysis of a phosphorylated this compound derivative has already demonstrated the feasibility of using advanced photochemical techniques to study electron transfer processes within the dipeptide, a process fundamental to many biological functions. researchgate.net These probes would be invaluable for mapping protein interaction surfaces and elucidating the dynamics of biological systems.

| Application/Tool | Principle | Relevance to this compound | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy | Utilizes the intrinsic fluorescence of tryptophan and tyrosine residues. Energy transfer and quenching effects are sensitive to conformation. | Development of conformational probes for protein folding and binding studies. The interaction between the two residues provides a built-in sensor. | researchgate.net |

| Countercurrent Chromatography (CCC) | A liquid-liquid separation technique that relies on the partitioning of a solute between two immiscible liquid phases. | Used as a standard test sample to validate and optimize the performance of CCC systems for separating biomolecules. | acs.orgresearchgate.net |

| Laser Flash Photolysis | A technique used to study transient species and reaction kinetics by creating them with a short, intense pulse of light. | Used to study intramolecular electron transfer in modified this compound, providing insights into fundamental biochemical processes. | researchgate.net |

| Mass Spectrometry (MS) | An analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | The primary technique for identifying and quantifying this compound in complex biological samples (metabolomics). | nih.govmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.